Cas no 1001592-20-6 (tert-butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate)
![tert-butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate structure](https://ja.kuujia.com/scimg/cas/1001592-20-6x500.png)
tert-butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- 4H-Furo[3,2-b]pyrrole-4-carboxylic acid, hexahydro-3-hydroxy-, 1,1-dimethylethyl ester, (3R,3aR,6aR)-
- tert-butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate
- (3R,3aR,6aR)- tert-Butyl 3-hydroxytetrahydro-2H-furo[3,2-b]pyrrole-4(5H)-carboxylate
- starbld0043123
- PJELMLKLNQZLTQ-DJLDLDEBSA-N
- PS-16841
- 1001592-20-6
- (3R,3aR,6aR)-4-Boc-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole
- E83418
- tert-butyl (3R,3aR,6aR)-3-hydroxy-hexahydrofuro[3,2-b]pyrrole-4-carboxylate
- SCHEMBL1306048
- (3R,3aR,6aR)-tert-Butyl 3-hydroxytetrahydro-2H-furo[3,2-b]pyrrole-4(5H)-carboxylate
- tert-Butyl (3R,3aR,6aR)-3-hydroxyhexahydro-4H-furo[3,2-b]pyrrole-4-carboxylate
- tert-butyl (3R,3aR,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-4-carboxylate
- MFCD31925616
-
- MDL: MFCD31925616
- インチ: 1S/C11H19NO4/c1-11(2,3)16-10(14)12-5-4-8-9(12)7(13)6-15-8/h7-9,13H,4-6H2,1-3H3/t7-,8+,9+/m0/s1
- InChIKey: PJELMLKLNQZLTQ-DJLDLDEBSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)CC[C@@]2([H])OC[C@H](O)[C@@]12[H]
計算された属性
- せいみつぶんしりょう: 229.13140809g/mol
- どういたいしつりょう: 229.13140809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 286
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59Ų
- 疎水性パラメータ計算基準値(XlogP): 0.4
tert-butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM1018791-500mg |
tert-butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate |
1001592-20-6 | 95%+ | 500mg |
$1164 | 2023-02-03 | |
Chemenu | CM1018791-250mg |
tert-butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate |
1001592-20-6 | 95%+ | 250mg |
$698 | 2023-02-03 | |
Chemenu | CM1018791-1g |
tert-butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate |
1001592-20-6 | 95%+ | 1g |
$1746 | 2023-02-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18178-5G |
tert-butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate |
1001592-20-6 | 97% | 5g |
¥ 28,809.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18178-250MG |
tert-butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate |
1001592-20-6 | 97% | 250MG |
¥ 3,841.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18178-250mg |
tert-butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate |
1001592-20-6 | 97% | 250mg |
¥3840.0 | 2024-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18178-100mg |
tert-butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate |
1001592-20-6 | 97% | 100mg |
¥2402.0 | 2024-04-26 | |
1PlusChem | 1P01XAIM-1g |
tert-butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate |
1001592-20-6 | 97.00% | 1g |
$1499.00 | 2023-12-27 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ18178-1g |
tert-butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate |
1001592-20-6 | 97% | 1g |
¥9603.0 | 2024-04-26 | |
abcr | AB577305-250mg |
tert-Butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate; . |
1001592-20-6 | 250mg |
€935.50 | 2024-04-21 |
tert-butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate 関連文献
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
4. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Thamina Akther,Carl Redshaw,Takehiko Yamato Mater. Chem. Front., 2021,5, 2173-2200
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
-
Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
tert-butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylateに関する追加情報
tert-butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate: A Comprehensive Overview
tert-butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate is a complex organic compound with the CAS number 1001592-20-6. This compound belongs to the class of bicyclic structures, specifically featuring a fused furo-pyrrole system. The tert-butyl group serves as a protecting group for the carboxylic acid moiety, while the hydroxyl group at the 3-position introduces hydrophilic characteristics to the molecule. The stereochemistry of this compound is well-defined, with the (3R,3aR,6aR) configuration indicating a specific spatial arrangement of the substituents.
The synthesis of tert-butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate typically involves multi-step organic reactions. Recent advancements in asymmetric synthesis have enabled the construction of this chiral bicyclic structure with high enantioselectivity. Researchers have employed catalytic asymmetric methods, such as organocatalysis and transition metal-catalyzed reactions, to achieve the desired stereochemistry. These methods not only improve the efficiency of synthesis but also reduce environmental impact by minimizing waste and energy consumption.
The structural features of this compound make it an interesting candidate for various applications in medicinal chemistry and materials science. The furo[3,2-b]pyrrole core is known for its ability to form stable macrocycles and supramolecular assemblies. Recent studies have explored its potential as a building block for constructing peptide-like macrocycles with applications in drug delivery and enzyme mimicry. Additionally, the tert-butyl group can be easily modified to introduce functional groups tailored for specific applications.
One of the most promising areas of research involving tert-butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate is its role in bioactive molecule design. The compound's unique combination of hydrophilic and hydrophobic regions makes it an ideal scaffold for developing small molecule inhibitors targeting various enzymes and receptors. For instance, recent studies have demonstrated its potential as a lead compound in anti-cancer drug discovery due to its ability to modulate key signaling pathways involved in tumor growth and metastasis.
The stereochemistry of this compound plays a critical role in its biological activity. The (3R,3aR,6aR) configuration ensures optimal interactions with target proteins, making it a valuable tool in chiral recognition studies. Researchers have utilized this compound to investigate enantioselective binding events and their implications in pharmacology. Furthermore, its use as a chiral catalyst in asymmetric synthesis has opened new avenues for creating complex natural products with high enantiomeric excess.
In terms of physical properties, tert-butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate exhibits a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its solubility profile makes it suitable for various analytical techniques like HPLC and NMR spectroscopy. Recent advancements in analytical chemistry have enabled precise determination of its molecular weight and purity using high-resolution mass spectrometry.
The environmental impact of this compound has also been a subject of recent research. Studies have shown that it undergoes biodegradation under aerobic conditions with minimal persistence in aquatic environments. This makes it an eco-friendly choice for applications where environmental safety is a concern. Researchers are currently exploring its potential use in green chemistry processes aimed at reducing industrial waste and promoting sustainable practices.
In conclusion,tert-butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3
1001592-20-6 (tert-butyl (3R,3aR,6aR)-3-hydroxy-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate) 関連製品
- 125272-25-5(1-(3-Hydroxybutan-2-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one)
- 4950-46-3(3-[(butan-2-yl)amino]-1λ?-thiolane-1,1-dione)
- 5927-18-4(methyl 2-(dimethoxyphosphoryl)acetate)
- 1219841-76-5(ethyl 2-(2-{5-(5-methyl-1,2-oxazole-3-amido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamido)benzoate)
- 1807178-45-5(Ethyl 3-cyano-5-formyl-4-hydroxyphenylacetate)
- 1542364-49-7((6-Fluoroisoquinolin-5-yl)methanamine)
- 2168209-84-3(5-ethyl-3-formylthiophene-2-carboxylic acid)
- 1369127-52-5(5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine)
- 2229150-17-6(2-(9H-fluoren-9-yl)ethanimidamide)
- 1444624-20-7(Boronic acid, B-[6-[(4-morpholinylcarbonyl)amino]-3-pyridinyl]-)
